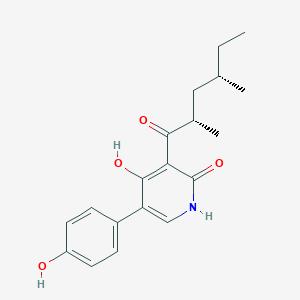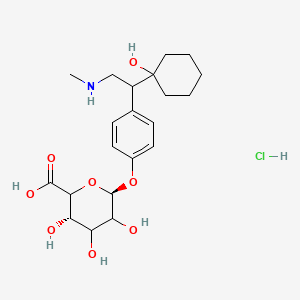![molecular formula C12H20BrNO2S2 B13402970 Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide](/img/structure/B13402970.png)
Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide is a quaternary ammonium compound with a complex structure that includes a sulfonylsulfanyl group and a bromide counterion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide typically involves multiple steps. One common method includes the reaction of 4-methylbenzenesulfonyl chloride with a thiol compound to form a sulfonylsulfanyl intermediate. This intermediate is then reacted with a quaternary ammonium compound under specific conditions to yield the final product. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through crystallization or distillation to achieve the desired product quality.
Analyse Chemischer Reaktionen
Types of Reactions
Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide can undergo various chemical reactions, including:
Oxidation: The sulfonylsulfanyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonylsulfanyl group to thiol or sulfide derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce thiol or sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in reactions involving sulfonylsulfanyl groups.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions due to its unique structure.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Wirkmechanismus
The mechanism by which Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonylsulfanyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The quaternary ammonium group may also interact with negatively charged sites on biomolecules, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethyl-[2-(4-methylphenyl)sulfonylethyl]azanium;bromide: Lacks the sulfanyl group, making it less reactive in certain chemical reactions.
Trimethyl-[2-(4-methylphenyl)sulfanylethyl]azanium;bromide: Lacks the sulfonyl group, affecting its oxidation and reduction behavior.
Uniqueness
Trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide is unique due to the presence of both sulfonyl and sulfanyl groups, which provide a diverse range of chemical reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C12H20BrNO2S2 |
|---|---|
Molekulargewicht |
354.3 g/mol |
IUPAC-Name |
trimethyl-[2-(4-methylphenyl)sulfonylsulfanylethyl]azanium;bromide |
InChI |
InChI=1S/C12H20NO2S2.BrH/c1-11-5-7-12(8-6-11)17(14,15)16-10-9-13(2,3)4;/h5-8H,9-10H2,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
BNTYYRYKQKBIIV-UHFFFAOYSA-M |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SCC[N+](C)(C)C.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5-(Trifluoromethyl)benzo[b]thiophen-2-yl)boronic acid](/img/structure/B13402888.png)
![4,4,5,5-Tetramethyl-2-(9-phenyldibenzo[b,d]furan-4-yl)-1,3,2-dioxaborolane](/img/structure/B13402892.png)
![3-[7,12,17-Tris(2-carboxyethyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B13402896.png)
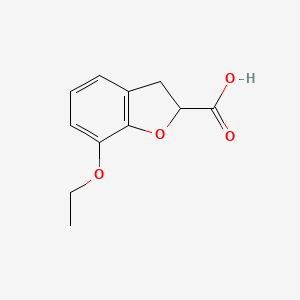
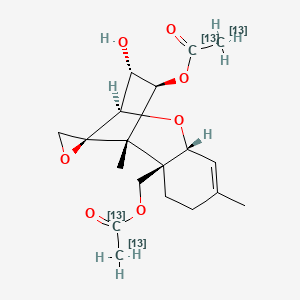
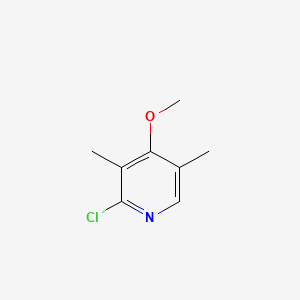
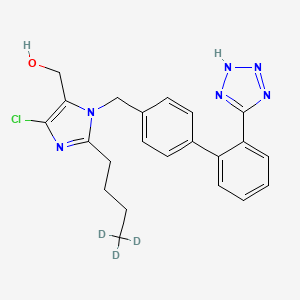

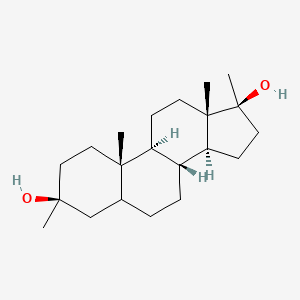
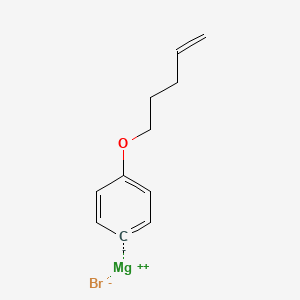
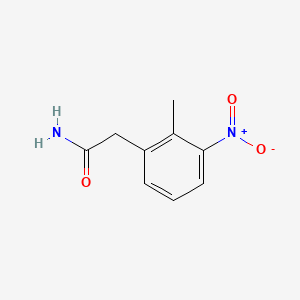
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-[tri(propan-2-yl)silyloxymethoxy]oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13402987.png)
